Benzenesulfonamide, N-[4-[(4aR,10bS)-1,2,3,4,4a,10b-hexahydro-8,9-dimethoxy-2-methylbenzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methyl-, rel-(-)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
139308-65-9 |
|---|---|
Molecular Formula |
C28H31N3O4S |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C28H31N3O4S/c1-18-5-11-21(12-6-18)36(32,33)30-20-9-7-19(8-10-20)28-23-16-27(35-4)26(34-3)15-22(23)24-17-31(2)14-13-25(24)29-28/h5-12,15-16,24-25,30H,13-14,17H2,1-4H3/t24-,25-/m1/s1 |
InChI Key |
FVZJIAUYFDQQKJ-JWQCQUIFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=N[C@@H]4CCN(C[C@@H]4C5=CC(=C(C=C53)OC)OC)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4CCN(CC4C5=CC(=C(C=C53)OC)OC)C |
Synonyms |
rel-(-)-N-[4-[(4aR,10bS)-1,2,3,4,4a,10b-Hexahydro-8,9-dimethoxy-2-methylbenzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide; |
Origin of Product |
United States |
Molecular Pharmacology of Tolafentrine
Selective Inhibition of Phosphodiesterase 3 and 4
Tolafentrine is characterized as a dual-selective phosphodiesterase 3/4 (PDE3/4) inhibitor. medchemexpress.com This dual inhibitory action is considered a promising strategy for treating various conditions, particularly those involving inflammatory and obstructive processes in the respiratory tract. researchgate.net
Inhibitory Potency and Specificity for PDE3 and PDE4 Isoforms
Differential Expression and Functional Roles of PDE3 and PDE4 Isoforms in Biological Systems
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, thereby regulating intracellular levels of cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netnih.gov The PDE3 and PDE4 families are significant regulators of cAMP catabolism in various tissues, including the lung. ersnet.orgnih.gov
PDE3 enzymes hydrolyze both cAMP and cGMP, although PDE3 functionally favors cAMP as a substrate due to a five-fold greater maximum velocity for cAMP compared to cGMP, despite having equal Michaelis constants for both. ersnet.org PDE3 is expressed in various cell types within the lung, including airway smooth muscle cells, bronchial epithelial cells, macrophages, lymphocytes, and fibroblasts. researchgate.net PDE3 is also the predominant PDE isoenzyme in airway smooth muscle cells, and its inhibition leads to relaxation of these muscles. dovepress.com
PDE4 enzymes are cAMP-specific phosphodiesterases. wikipedia.orgmdpi.com The PDE4 family is the largest PDE family, with over 20 isoforms arising from four genes (PDE4A, PDE4B, PDE4C, and PDE4D) through alternative mRNA splicing and different promoters. imrpress.com These isoforms are classified into long, short, and supershort forms based on their N-terminal regulatory regions. imrpress.comphysiology.org PDE4 isoforms are particularly important in inflammatory and immunomodulatory cells, being the most common PDE in cells such as mast cells, neutrophils, basophils, eosinophils, T lymphocytes, and macrophages, as well as structural cells like sensory nerves and epithelial cells. wikipedia.org In the heart, PDE4 accounts for a smaller percentage of total cAMP-PDE activity in humans compared to rodents, but it is similarly localized and functionally important in regulating beta-adrenergic signaling and calcium handling. mdpi.com The differential expression and localization of PDE4 isoforms allow them to control distinct cellular functions and contribute to the compartmentalization of cAMP signaling. frontiersin.org
The dual inhibition of PDE3 and PDE4 by compounds like tolafentrine can lead to enhanced or synergistic effects compared to inhibiting either enzyme alone, particularly in relaxing airway smooth muscle and suppressing inflammatory responses. researchgate.net
Downstream Signaling Cascades Modulated by Tolafentrine
The inhibition of PDE3 and PDE4 by tolafentrine leads to an increase in intracellular cAMP levels, which in turn modulates several downstream signaling pathways. ersnet.orgnih.govahajournals.org
Elevation of Intracellular Cyclic Adenosine (B11128) Monophosphate (cAMP)
As a PDE3/4 inhibitor, tolafentrine prevents the hydrolysis of cAMP to inactive 5'-AMP, resulting in elevated intracellular concentrations of cAMP. wikipedia.orgahajournals.org Increased intracellular cAMP is a key second messenger involved in a wide range of biological processes, including cell proliferation, differentiation, secretion, and smooth muscle relaxation. nih.govwikipedia.org In the context of pulmonary hypertension, cAMP-increasing agents like tolafentrine have been shown to have beneficial effects. ersnet.orgahajournals.org Elevation of intracellular cAMP has also been demonstrated to inhibit growth factor-mediated matrix metalloproteinase-9 induction and cell migration. nih.govahajournals.org
Activation of Protein Kinase A (PKA) Pathway
One of the primary downstream effectors of elevated cAMP is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. ahajournals.orgwikipedia.org Increased cAMP levels cause the dissociation and activation of the catalytic subunits of PKA. wikipedia.org Activation of the PKA pathway is central to many of the cellular effects mediated by increased cAMP. ahajournals.org PKA activation has been shown to block cellular proliferation by inhibiting cyclin-dependent kinase (cdk)4 and extracellular signal-regulated kinase (erk) activation, and by upregulating the cdk2 inhibitor p27kip1. ersnet.org The cAMP-PKA pathway is also involved in regulating the release of transmitters from neurons and other cells. nih.gov In endothelial cells, tolafentrine-induced cAMP elevation and subsequent PKA activation have been shown to increase nitric oxide production by modulating the asymmetrical dimethylarginine–dimethylarginine dimethylaminohydrolase (ADMA-DDAH) axis. ahajournals.org
Influence on Cyclic Guanosine Monophosphate (cGMP) Signaling Crosstalk
Cyclic guanosine monophosphate (cGMP) is a crucial second messenger molecule involved in a wide array of cellular processes, acting as an intracellular signal transducer d-nb.infomdpi.com. Its levels within the cell are tightly regulated by the balance between its synthesis by guanylyl cyclases (GCs) and its hydrolysis by phosphodiesterases (PDEs) d-nb.infomdpi.com. Crosstalk between the cyclic adenosine monophosphate (cAMP) and cGMP signaling pathways adds another layer of complexity to cellular regulation mdpi.com.
Tolafentrine is recognized as a mixed selective inhibitor of phosphodiesterase-3 (PDE3) and phosphodiesterase-4 (PDE4) ersnet.org. While PDE4 primarily hydrolyzes cAMP, PDE3 is notable for its ability to hydrolyze both cAMP and cGMP mdpi.comersnet.org. This dual substrate specificity of PDE3 is a key point of crosstalk between the two cyclic nucleotide pathways mdpi.com. Although PDE3 can hydrolyze both, its maximum velocity for cAMP hydrolysis is significantly greater than for cGMP, functionally positioning it as a primary regulator of cAMP levels ersnet.org.
Preclinical Pharmacological Investigations of Tolafentrine
In Vitro Cellular and Molecular Mechanisms of Action
In vitro studies have elucidated several key cellular and molecular mechanisms through which tolafentrine exerts its pharmacological effects. These mechanisms primarily involve the regulation of endothelial cell function, smooth muscle cell behavior, extracellular matrix dynamics, and inflammatory cell activity.
Effects on Endothelial Cell Apoptosis and Dimethylarginine Dimethylaminohydrolase 2 (DDAH2) Induction
Tolafentrine has been shown to significantly decrease asymmetric dimethylarginine (ADMA)-induced apoptosis in endothelial cells. atsjournals.orgncats.ionih.gov ADMA is an endogenous inhibitor of nitric oxide synthase (NOS), and elevated levels are associated with endothelial dysfunction. atsjournals.orgnih.govnih.gov Tolafentrine's protective effect against ADMA-induced apoptosis is mediated via a cAMP/PKA-dependent pathway. ncats.ionih.gov A key finding is the induction of dimethylarginine dimethylaminohydrolase 2 (DDAH2) by tolafentrine. atsjournals.orgncats.ionih.gov DDAH2 is an enzyme responsible for metabolizing ADMA. atsjournals.orgnih.govnih.gov By upregulating DDAH2 expression and activity, tolafentrine promotes the metabolism of ADMA, leading to increased nitric oxide (NO) synthesis and elevated NO/cGMP levels. atsjournals.orgnih.govnih.gov This modulation of the ADMA-DDAH-NO axis is considered a crucial mechanism by which tolafentrine ameliorates endothelial function and promotes endothelial regeneration. atsjournals.orgnih.govnih.gov
Inhibition of Pulmonary Artery Smooth Muscle Cell (PASMC) Migration and Proliferation
Pulmonary artery smooth muscle cell (PASMC) migration and proliferation are critical processes in the vascular remodeling observed in diseases like PAH. nih.govnih.govijbs.com Studies have demonstrated that tolafentrine inhibits the enhanced migratory response of PASMCs. nih.govnih.gov In vitro experiments using modified Boyden chambers showed that tolafentrine inhibited PDGF-induced PASMC migration in a dose-dependent manner. nih.gov
Table 1: Inhibitory Effect of Tolafentrine on PDGF-Induced PASMC Migration In Vitro
| Tolafentrine Concentration (µM) | Inhibition of PASMC Migration (%) |
| 0.05 | 34 |
| 0.1 | 72 |
| 0.3 | 92 |
Data based on in vitro studies of PDGF-induced migration in MCT-treated rat PASMCs. nih.gov
These findings suggest a potent anti-proliferative effect of combined selective PDE3/4 inhibition in the lung vasculature. nih.gov Selective and nonselective cAMP PDE inhibitors have been shown to attenuate mitogen-induced proliferation in rat and human PASMCs, predominantly via adenylyl cyclase. nih.gov
Modulation of Matrix Metalloproteinase (MMP) Expression and Activity in Vascular Cells
Matrix metalloproteinases (MMPs) are enzymes involved in the degradation and remodeling of the extracellular matrix, playing a significant role in vascular remodeling processes. nih.govijbs.comersnet.org Upregulation of certain MMPs, such as MMP-2 and MMP-9, is observed in experimental PAH models. nih.gov Tolafentrine has been shown to influence the expression profile of genes encoding extracellular matrix regulation and adhesion molecules. nih.govnih.gov Microarray studies and subsequent real-time PCR confirmation in monocrotaline (B1676716) (MCT)-treated rats revealed the upregulation of several extracellular matrix and adhesion genes, including various MMPs. nih.govnih.gov Tolafentrine inhalation reduced the upregulation of these genes. nih.govnih.gov The inhibitory effect of tolafentrine on MMPs was functionally confirmed by its ability to significantly reduce the migratory properties of PASMCs in vitro. nih.gov Mediators that influence the cAMP pathway, such as combined PDE3/4 inhibitors like tolafentrine, can repress MMP gene activation that is positively modulated by growth factors during the development of PH. researchgate.net This repression can lead to the regression of matrix degradation, SMC migration and proliferation, and reverse-remodeling of pulmonary arteries. researchgate.net
Impact on Inflammatory Cell Function (e.g., Eosinophils, Monocytes, Macrophages, Dendritic Cells)
While the primary focus of the provided search results regarding tolafentrine's preclinical pharmacology is on vascular cells, some information touches upon its potential impact on inflammatory cells. Tolafentrine is reported as a dual PDE3/4 inhibitor, and PDE4 inhibition is known to suppress airway inflammation via elevation of cAMP levels. openrespiratorymedicinejournal.comresearchgate.netnih.gov PDE4 is the principal isoenzyme in the majority of inflammatory cells. researchgate.net Studies on other PDE inhibitors suggest potential effects on inflammatory cell functions. For instance, PDE4 inhibitors have exhibited anti-inflammatory effects in LPS-stimulated human peripheral blood monocytes and whole blood, as well as in preclinical rat models of pulmonary inflammation. openrespiratorymedicinejournal.comnih.gov Eosinophils, monocytes, macrophages, and dendritic cells are key players in inflammatory responses in the lung. researchgate.netnih.govnih.govfrontiersin.orgbiorxiv.org Eosinophils can enhance the activities of other cells through the release of mediators like cytokines and reactive oxygen species. researchgate.net Monocytes and macrophages are involved in inflammatory processes and can produce chemokines. nih.govbiorxiv.org Dendritic cells are crucial for the induction of T helper cell differentiation and driving pulmonary inflammation. frontiersin.orgbiorxiv.org While direct studies on tolafentrine's comprehensive impact on all these specific inflammatory cell types were not extensively detailed in the provided results, its nature as a PDE3/4 inhibitor suggests potential modulatory effects on inflammatory cell function through the cAMP pathway. Tolafentrine caused a decrease in tumor necrosis factor-α–stimulated IL-8 secretion in endothelial cells in vitro. ahajournals.org
Regulation of Cytokines and Growth Factors
Tolafentrine's influence on the cAMP pathway can also impact the regulation of cytokines and growth factors. nih.govresearchgate.net cAMP-mediated regulation of cytokines and growth factors can act as upstream effectors of MMPs. nih.gov Mediators that influence the cAMP pathway, including combined PDE3/4 inhibitors like tolafentrine, can repress the activation of MMP genes that are positively modulated by various growth factors during the development of PH. researchgate.net In vitro studies investigating the effects of tolafentrine on cytokine release from endothelial cells and their subsequent influence on DDAH expression were conducted. nih.govahajournals.orgresearchgate.net Tolafentrine was observed to decrease tumor necrosis factor-α–stimulated IL-8 secretion. ahajournals.org Cytokines and growth factors are critical signaling molecules involved in inflammation, cell proliferation, and tissue remodeling. termedia.plnih.govmblbio.com
In Vivo Efficacy in Disease Models
Preclinical in vivo studies have investigated the efficacy of tolafentrine in disease models, primarily focusing on pulmonary hypertension. Chronic nebulization of tolafentrine significantly attenuated monocrotaline (MCT)-induced pulmonary hypertension in rats. atsjournals.orgncats.ionih.govnih.gov This included improvements in hemodynamic abnormalities, vascular remodeling, and right heart hypertrophy. atsjournals.orgncats.ionih.govnih.gov
In the MCT-induced PAH rat model, tolafentrine treatment reduced ADMA levels, elevated nitric oxide/cGMP levels, and augmented DDAH2 expression and activity. atsjournals.orgnih.govnih.gov It also suppressed apoptosis in endothelial cells and increased vascularization in the lung. atsjournals.orgnih.gov
A study demonstrated that inhalation of tolafentrine reversed pulmonary vascular remodeling fully developed in response to monocrotaline in rats. nih.govnih.gov This "reverse-remodeling" effect included structural changes in the lung vascular wall and key molecular pathways of matrix regulation, concomitant with a significant normalization of hemodynamics. nih.govnih.gov
Table 2: Effects of Chronic Nebulized Tolafentrine on Hemodynamics in MCT-Induced PAH Rats
| Parameter | MCT (42d) Control | MCT (42d) + Tolafentrine |
| Right Ventricular Systolic Pressure (mmHg) | 74.9 ± 5.1 | 48.4 ± 2.1 |
| Cardiac Output (ml/min/100g BW) | Not specified | Increased |
| Total Pulmonary Resistance Index | Elevated | Fully normalized* |
Data are representative findings from a study on chronic nebulized tolafentrine in MCT-induced PAH rats. nih.govnih.gov * indicates significant improvement compared to MCT control.
Tolafentrine also reversed the increase in medial thickness of precapillary lung arteries and decreased the percentage of fully muscularized peripheral pulmonary arteries. nih.gov The efficacy of combined iloprost (B1671730) and tolafentrine administration was also demonstrated as a rescue therapy after the full establishment of severe pulmonary hypertension, reversing many of the MCT-induced changes. ahajournals.org
Models of Pulmonary Hypertension (PH)
Preclinical research has extensively utilized animal models, such as the monocrotaline (MCT)-induced pulmonary hypertension model in rats, to investigate the effects of tolafentrine on PH. nih.govahajournals.orgnih.govahajournals.orgnih.gov The MCT model is a widely used and well-characterized model that mimics several aspects of human pulmonary arterial hypertension (PAH), including pulmonary vascular remodeling and right ventricular hypertrophy. nih.govnih.govahajournals.orgfrontiersin.orgilh-giessen.de
Attenuation and Reversal of Vascular Remodeling and Hemodynamic Abnormalities
Studies in MCT-induced PH in rats have demonstrated that tolafentrine can attenuate and even reverse established pulmonary vascular remodeling and hemodynamic abnormalities. nih.govahajournals.orgnih.govnih.govresearchgate.net Chronic nebulization of tolafentrine in rats with established severe PH reversed approximately 60% of hemodynamic abnormalities and structural lung vascular changes induced by monocrotaline. nih.govnih.govresearchgate.net This "reverse remodeling" effect included changes in the lung vascular wall and key molecular pathways of matrix regulation. nih.govresearchgate.net
Specifically, long-term treatment with aerosolized tolafentrine significantly reduced medial wall thickness and the percentage of fully muscularized pulmonary arteries in MCT-treated rats. nih.gov This was accompanied by a significant increase in the percentage of non-muscularized pulmonary arteries. nih.gov Tolafentrine treatment also significantly lowered right ventricular pressure and increased cardiac output in these animals. nih.gov The total pulmonary resistance index was even fully normalized in the tolafentrine-treated group. nih.gov
In vitro studies have shown that tolafentrine can block the enhanced migratory response of pulmonary artery smooth muscle cells (PASMC), suggesting a potent anti-proliferative effect in the lung vasculature. nih.govresearchgate.net This aligns with previous findings that selective and nonselective cAMP PDE inhibitors can attenuate mitogen-induced proliferation in rat and human PASMC. nih.gov
Effects on Right Ventricular Hypertrophy
Right ventricular hypertrophy (RVH) is a significant consequence of the increased workload on the right ventricle in PH. frontiersin.orgekb.eg Preclinical studies with tolafentrine have shown beneficial effects on RVH in PH models. researchgate.netnih.goversnet.orgatsjournals.org
In MCT-induced PH in rats, chronic inhalation of tolafentrine reversed established right ventricular hypertrophy. nih.govresearchgate.net The ratio of right ventricular weight to left ventricular plus septum weight (RV/LV+S), a common index of RVH, was significantly reduced in tolafentrine-treated animals compared to control groups with established PH. nih.gov Intravenous infusion of tolafentrine also prevented the development of RVH in response to monocrotaline. nih.gov
Impact on Gas Exchange Parameters
Maintaining proper gas exchange is crucial in PH. Studies investigating the effects of tolafentrine have also assessed its impact on gas exchange parameters in animal models. researchgate.netersnet.orgatsjournals.org
In the context of amplifying the pulmonary vasodilatory response to inhaled prostacyclin, low-dose systemic tolafentrine did not affect systemic arterial pressures and gas exchange variables. atsjournals.org Similarly, in studies evaluating the chronic effects of aerosolized tolafentrine in MCT-induced PH, no significant changes in arterial blood gases occurred with long-term inhalation. nih.govahajournals.org When chronically infused from days 14 to 28, tolafentrine significantly attenuated monocrotaline-induced gas exchange abnormalities. nih.gov
Synergistic Effects with Prostanoids in Pulmonary Vasculature
Prostanoids, such as prostacyclin (PGI2) and its analogs like iloprost, are important vasodilators used in the treatment of PH. atsjournals.orgucl.ac.uk Preclinical research has explored the potential for synergistic effects between tolafentrine and prostanoids in the pulmonary vasculature. researchgate.netatsjournals.orgbiorxiv.org
Inhibitors of PDE3 and PDE4 have been shown to synergistically promote the acute pulmonary vasodilation evoked by prostacyclin or its stable analogs in experimental models of PAH. nih.gov Studies have demonstrated that coadministration of PDE inhibitors with inhaled iloprost can markedly enhance the pulmonary vasodilatory response. atsjournals.org Specifically, coaerosolization of tolafentrine with iloprost caused an approximate doubling of the immediate pulmonary vasodilator response and marked prolongation of the pressure relief over time in rabbits with U46619-elicited pulmonary hypertension. atsjournals.org This occurred without suppression of systemic arterial pressure or impairment of gas exchange. atsjournals.org
Low-dose systemic tolafentrine significantly amplified the pulmonary vasodilatory response to inhaled PGI2 while maintaining pulmonary selectivity. atsjournals.org Combining low-dose systemic PDE administration, including dual-selective inhibitors like tolafentrine, may represent a therapeutic strategy for enhancing and prolonging the efficacy of nebulized prostanoids. atsjournals.orgatsjournals.org
Models of Airway Inflammatory Diseases (General PDE3/4 Inhibition Relevance)
While the primary focus of some tolafentrine research has been on PH, its activity as a dual PDE3/4 inhibitor is relevant to airway inflammatory diseases, as PDE3 and PDE4 play roles in regulating inflammatory processes and airway smooth muscle tone. karger.comnih.goversnet.org PDE4 inhibitors, in particular, are known for their anti-inflammatory effects, while PDE3 inhibition is associated with bronchodilation. ersnet.orgopenrespiratorymedicinejournal.com Dual inhibition of PDE3 and PDE4 is considered an attractive strategy for treating conditions like COPD and asthma due to the potential for both bronchodilatory and anti-inflammatory effects. karger.comnih.gov
Anti-inflammatory Effects in Lung Models
Inhibition of PDE4 can suppress inflammatory cell function, and evidence suggests that dual inhibition of PDE3 and PDE4 can have additive or synergistic anti-inflammatory effects on various cell types involved in airway inflammation, including macrophages, lymphocytes, epithelial cells, and airway smooth muscle cells. karger.comnih.goversnet.org
Bronchoprotective Activities in Experimental Models
Preclinical pharmacological investigations into the bronchoprotective activities of Tolafentrine in experimental models appear to be limited in the published literature. Tolafentrine is identified as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). iiab.menih.gov While inhibition of PDE3 and PDE4 is recognized as a potential mechanism for bronchodilation and anti-inflammatory effects relevant to airway diseases iiab.medrugbank.comwikipedia.org, detailed preclinical data specifically demonstrating the bronchoprotective effects of Tolafentrine in experimental animal models were not extensively available in the consulted sources focusing solely on this compound.
Chemical Synthesis and Structure Activity Relationships of Tolafentrine and Analogues
Chemical Class and Core Scaffold Characterization
Tolafentrine belongs to the chemical class of benzonaphthyridine derivatives. Research into dual PDE3/4 inhibitors by the pharmaceutical company Altana led to the development of this series. The core scaffold is a distinctive feature of these compounds, which were designed to build upon the pharmacophore of earlier dual inhibitors like benafentrine (B26854) and pumafentrine (B1679864). nih.gov The benzonaphthyridine structure provides a rigid framework for the strategic placement of functional groups that interact with the active sites of both PDE3 and PDE4 enzymes.
Strategies for Chemical Modification and Analogue Design in Phosphodiesterase Inhibition
The development of potent and selective phosphodiesterase inhibitors relies on established medicinal chemistry strategies to modify lead compounds. These approaches aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Common strategies include:
Scaffold-Based Modification : This involves retaining a core molecular structure, or "scaffold," known to have affinity for the target, while systematically altering the peripheral substituents to improve the desired biological activity. For instance, in the development of pyrazolopyridine–pyridazinone inhibitors, the core scaffold was maintained while modifications were made at the pyridazinone N(2) center and the pyrazolopyridine ring to modulate PDE3 and PDE4 activity. researchgate.net
Structure Simplification : Complex natural products or initial hit compounds are often simplified to create a "privileged scaffold" that is easier to synthesize and modify, while retaining the key interactions for biological activity. mdpi.com
Analogue Design : This involves creating a series of compounds (analogues) that are structurally similar to a lead compound. By introducing small, deliberate changes, such as substituting functional groups or altering ring systems, researchers can probe the structure-activity relationship. For example, modifying the structure of sildenafil (B151) has been explored to create novel PDE5 inhibitors with different properties. augusta.edu
Fragment Linking : This strategy involves identifying small molecular fragments that bind to different sub-pockets of the enzyme's active site and then linking them together to create a single, more potent molecule. mdpi.com
These strategies are often guided by structural biology insights, such as X-ray crystal structures of inhibitors bound to the PDE active site, which reveal key interactions that can be exploited in the design of new analogues. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies in Dual PDE3/4 Inhibitors
SAR studies are fundamental to understanding how a molecule's chemical structure relates to its biological effect. For dual PDE3/4 inhibitors, these studies focus on optimizing the inhibition of both enzyme isoforms while maintaining a favorable therapeutic profile.
Achieving the desired balance of activity against different PDE isoforms is a primary goal in the design of dual inhibitors. Selectivity is often governed by subtle differences in the amino acid composition of the enzyme active sites.
PDE4 Subfamily Selectivity : The PDE4 family has four subfamilies (A, B, C, and D). While the active sites are highly conserved, minor differences can be exploited. For instance, a single amino acid variance—a phenylalanine in PDE4D versus a tyrosine in PDE4A, B, and C—can be leveraged to design PDE4D-selective allosteric inhibitors. acs.org The development of inhibitors targeting specific subfamilies, such as PDE4B, which is abundant in inflammatory cells, is a key strategy for enhancing anti-inflammatory effects. nih.govahajournals.org Roflumilast (B1684550), for example, primarily inhibits PDE4B and PDE4D. mdpi.comnih.gov
PDE3 vs. PDE4 Selectivity : The lactam functionality within a pyridazinone ring has been identified as a critical determinant for PDE3-inhibitory activity, particularly when the nitrogen atom is unsubstituted. researchgate.net In contrast, PDE4 inhibition in the same series was enhanced by introducing a hydrophobic substituent at the pyridazinone N(2) position and a methoxy (B1213986) group on the pyrazolopyridine core. researchgate.net This demonstrates how specific functional groups can be tuned to favor inhibition of one isoform over another or to achieve a desired dual-inhibition ratio.
The table below illustrates how structural modifications in a series of pyrazolopyridine-pyridazinone inhibitors influence their activity against PDE3 and PDE4.
| Compound Modification | Core Scaffold | PDE3 IC50 (µM) | PDE4 IC50 (µM) | Selectivity Profile |
| Unsubstituted N(2) | Pyrazolopyridine-pyridazinone | High Potency | Lower Potency | PDE3-selective |
| Hydrophobic group at N(2) | Pyrazolopyridine-pyridazinone | Lower Potency | High Potency | PDE4-selective |
| Methoxy at C-7' | Pyrazolopyridine-pyridazinone | Variable | Potency Enhanced | Shifts toward PDE4 |
| Pyridazinone at C-4' | Pyrazolopyridine-pyridazinone | Variable | Potency Strongly Enhanced | Shifts toward PDE4 |
Data derived from SAR studies on ibudilast (B1674240) derivatives. researchgate.net
The ultimate goal of chemical modification is to translate enzymatic inhibition into therapeutic effects. Preclinical studies have established clear links between the structural features of dual PDE3/4 inhibitors and their anti-inflammatory and bronchodilatory activities.
Anti-inflammatory Effects : Combined inhibition of PDE3 and PDE4 is required for maximal inhibition of pro-inflammatory mediator release (e.g., TNF-α) from macrophages, as PDE4 inhibitors alone only produce a partial effect. nih.gov Dual PDE3/4 inhibitors have also demonstrated synergistic effects in inhibiting the expression of vascular cell adhesion molecule-1 (VCAM-1) and eosinophil adhesion to endothelial cells. nih.gov In animal models, these compounds are effective at inhibiting lipopolysaccharide (LPS)-induced neutrophil recruitment to the lungs. nih.gov
Bronchodilatory Effects : While PDE4 inhibitors can relax airway smooth muscle, some studies show that PDE3 and PDE4 inhibitors are ineffective alone but work effectively in combination. nih.gov The dual inhibition of both enzymes has been shown to potently suppress histamine-induced bronchoconstriction in vivo. researchgate.net This combined action is a key advantage of dual inhibitors, as PDE3 inhibition contributes significantly to airway smooth muscle relaxation, a property often lacking in selective PDE4 inhibitors. openrespiratorymedicinejournal.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis uses computational models to correlate the chemical structure of compounds with their biological activity. This approach is valuable for predicting the potency of new analogues and understanding the key molecular features required for inhibition.
3D-QSAR Methods : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govresearchgate.netresearchgate.net In a CoMFA study on PDE4 inhibitors, a model was developed that showed the inhibitory activity was predominantly influenced by steric factors (91.5%) over electrostatic fields (8.5%). nih.gov Such models generate 3D contour maps that visualize regions where bulky groups (steric favorability) or charged groups (electrostatic favorability) would enhance or decrease activity, guiding the design of more potent molecules.
Pharmacophore Modeling : This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to the target receptor. Validated pharmacophore models for PDE4 and PDE5 have been used to screen databases of natural products to identify new potential dual inhibitors. researchgate.netbenthamdirect.comabap.co.in
Machine Learning : More recent studies have employed machine learning algorithms to develop QSAR models that can screen and predict novel PDE inhibitors with high accuracy. tandfonline.com
Exploration of Related Dual PDE3/4 Inhibitor Chemistries
Beyond the benzonaphthyridine scaffold of Tolafentrine, researchers have investigated a diverse range of chemical structures for dual PDE3/4 inhibition. This chemical diversity highlights the multiple ways in which the active sites of these enzymes can be targeted.
Prominent chemical classes include:
Pyridazinone and Dihydropyridazinone Derivatives : Zardaverine (B1683624), an early dual inhibitor, features a pyridazinone core. mdpi.comnih.gov More advanced compounds, such as KCA-1490, are based on a dihydropyridazinone scaffold linked to a bicyclic heteroaromatic system. nih.govresearchgate.net
Pyrazolopyridine Derivatives : Ibudilast, a non-selective PDE inhibitor, has a pyrazolopyridine core. This scaffold has been systematically modified to develop potent and selective dual PDE3/4 inhibitors. researchgate.net
Fused Bicyclic Heteroaromatics : Research has shown that the pyrazolopyridine core of inhibitors like KCA-1490 can be successfully replaced by other bicyclic systems, such as 4-methoxy-2-(trifluoromethyl)benzo[d]thiazole (B8808034) and 8-methoxy-2-(trifluoromethyl)quinoline, while retaining potent dual PDE3/4 inhibitory activity. researchgate.net
Trequinsin (B1217036) Analogues : Ensifentrine (B1671350) (RPL554), a recently approved dual PDE3/4 inhibitor, is an analogue of trequinsin and represents another important chemical class targeting these enzymes. openrespiratorymedicinejournal.commdpi.com
This exploration of varied chemical scaffolds demonstrates the ongoing effort to discover novel dual PDE3/4 inhibitors with improved efficacy and therapeutic profiles for obstructive airway diseases. nih.govmdpi.com
Role in Drug Discovery and Development Landscape
Development History and Strategic Decisions in Pharmaceutical Research
The development history of Tolafentrine reflects the pharmaceutical industry's interest in leveraging PDE inhibition for therapeutic gain. Its progression, though ultimately discontinued (B1498344) for certain indications, provides insights into the strategic considerations guiding research in this area.
Originating Pharmaceutical Entity and Initial Research Focus
While the specific originating pharmaceutical entity is not explicitly detailed in the provided search results, Tolafentrine (also referred to as BY-4070) has been mentioned in the context of pharmaceutical research and development google.com. Its initial research focus appears to have been on its potential as a phosphodiesterase inhibitor, particularly a dual PDE3/4 inhibitor, for the treatment of airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD) nih.govopenrespiratorymedicinejournal.comresearchgate.netkarger.comdovepress.comopenrespiratorymedicinejournal.comersnet.org. The rationale was to combine the bronchodilatory effects associated with PDE3 inhibition and the anti-inflammatory properties linked to PDE4 inhibition within a single molecule nih.govopenrespiratorymedicinejournal.comresearchgate.netersnet.org.
Evolution of Dual Phosphodiesterase Inhibitor Concept in Drug Design
The concept of dual phosphodiesterase inhibition, specifically targeting PDE3 and PDE4, evolved from the understanding that these isoenzymes play distinct yet complementary roles in respiratory physiology and pathology nih.govopenrespiratorymedicinejournal.comresearchgate.netersnet.org. PDE3 is predominantly found in airway smooth muscle and its inhibition leads to bronchodilation, while PDE4 is abundant in inflammatory cells and its inhibition exerts anti-inflammatory effects nih.govopenrespiratorymedicinejournal.comresearchgate.netersnet.org. The strategic decision to design dual PDE3/4 inhibitors aimed to achieve a more comprehensive therapeutic effect by addressing both bronchoconstriction and inflammation with a single agent nih.govopenrespiratorymedicinejournal.comresearchgate.netersnet.org. This approach was seen as potentially offering advantages over using selective inhibitors of each enzyme alone or in combination researchgate.netersnet.org. Tolafentrine is cited as an example of a compound developed under this concept nih.govresearchgate.netkarger.comdovepress.comersnet.orgatsjournals.org.
Factors Influencing Preclinical Progression and Discontinuation of Development
Several factors can influence the progression and eventual discontinuation of drug candidates during preclinical and clinical development. For Tolafentrine, while specific detailed preclinical data is noted as being limited in published literature nih.govkarger.comopenrespiratorymedicinejournal.com, some information regarding its evaluation and outcomes is available. In a phase II asthma trial, inhaled Tolafentrine did not impact airway responses to histamine (B1213489) challenge, and in some patients, it led to a decrease in FEV1 nih.govopenrespiratorymedicinejournal.com. Consequently, trials for asthma were terminated nih.govopenrespiratorymedicinejournal.com. The reasons for discontinuation of dual PDE3/4 inhibitors like Tolafentrine often include a lack of sufficient efficacy or concerns regarding safety, particularly unwanted gastrointestinal adverse events dovepress.comersnet.org. The high attrition rate in drug discovery and development is a general challenge, with many candidates failing in preclinical or clinical stages due to insufficient efficacy, toxicity, or unfavorable pharmacokinetic properties frontiersin.orghaiweb.org.
Comparative Analysis with Other Phosphodiesterase Inhibitors in Preclinical Stages
Comparing Tolafentrine with other phosphodiesterase inhibitors, both selective and dual-specificity, highlights the diverse approaches taken in targeting these enzymes and the varied outcomes observed in preclinical and clinical evaluations.
Selective PDE4 Inhibitors
Selective PDE4 inhibitors have been a significant area of research for inflammatory diseases, particularly asthma and COPD, due to PDE4's prominent role in inflammatory cell function openrespiratorymedicinejournal.comdovepress.comatsjournals.org. Examples include rolipram, cilomilast, and roflumilast (B1684550) openrespiratorymedicinejournal.comersnet.orgatsjournals.orgatsjournals.org. While selective PDE4 inhibitors demonstrate anti-inflammatory activity, they generally lack acute bronchodilatory effects in humans openrespiratorymedicinejournal.comkarger.com. Efforts have been made to develop inhaled selective PDE4 inhibitors to minimize systemic exposure and associated side effects openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.com. Some selective PDE4 inhibitors, like cilomilast, faced challenges with dose-limiting adverse effects, attributed in part to interactions with PDE4 subtypes in non-target tissues openrespiratorymedicinejournal.comnih.gov. This contrasts with the intended dual action of compounds like Tolafentrine, which aimed to provide both anti-inflammatory and bronchodilatory effects.
Other Dual PDE3/4 Inhibitors
Tolafentrine is one of several dual PDE3/4 inhibitors that have been investigated for respiratory diseases nih.govresearchgate.netkarger.comdovepress.comersnet.orgatsjournals.org. Other examples include zardaverine (B1683624), benzafentrine (benafentrine), and pumafentrine (B1679864) nih.govresearchgate.netkarger.comdovepress.comersnet.orgatsjournals.org. These compounds were developed with the aim of combining the therapeutic benefits of inhibiting both PDE3 and PDE4 nih.govopenrespiratorymedicinejournal.comresearchgate.netersnet.org. However, like Tolafentrine, several of these dual inhibitors have not progressed to market, often due to issues with efficacy, duration of action, or dose-limiting adverse effects, particularly gastrointestinal issues nih.govkarger.comdovepress.comersnet.org. For instance, pumafentrine was discontinued from phase II trials reportedly due to a short duration of action nih.govkarger.comatsjournals.org. Zardaverine also showed bronchodilation but had dose-limiting adverse effects openrespiratorymedicinejournal.com. More recently, ensifentrine (B1671350) (RPL554), another dual PDE3/4 inhibitor, has shown more promising results in clinical trials for COPD nih.govopenrespiratorymedicinejournal.comkarger.comresearchgate.net. The development paths and outcomes of these various dual PDE3/4 inhibitors underscore the complexities in translating the concept of dual inhibition into successful therapeutic agents.
| Compound Name | PubChem CID | PDE Inhibition Profile | Development Status (as per search results) | Notes |
| Tolafentrine | 65990 | Dual PDE3/4 | Preclinical/Phase I/II (Discontinued) | Trials for asthma terminated; little published preclinical data. nih.govopenrespiratorymedicinejournal.comkarger.comopenrespiratorymedicinejournal.comatsjournals.orgresearchgate.net |
| Vardenafil | 110634 | PDE5 | Marketed (Levitra, Staxyn, Vivanza) | Used for erectile dysfunction. iiab.me |
| BRL-50481 | 2921148 | PDE4 | Mentioned as PDE4 inhibitor | PubChem CID available. vrachi.name |
| Icariside II | 5488822 | PDE5 | Ligand page available | Commercially available from sponsors. guidetopharmacology.org |
| Sildenafil (B151) | 135223431 | PDE5 | Marketed (Viagra, etc.) | Widely used PDE5 inhibitor. guidetopharmacology.orgnih.gov |
| Zardaverine | Not found | Dual PDE3/4 | Clinical trials (Discontinued) | Showed bronchodilation but dose-limiting adverse effects. openrespiratorymedicinejournal.comdovepress.comersnet.orgatsjournals.orgatsjournals.org |
| Benzafentrine | Not found | Dual PDE3/4 | Clinical trials (Discontinued) | Also known as benafentrine (B26854). researchgate.netdovepress.comatsjournals.org |
| Pumafentrine | Not found | Dual PDE3/4 | Phase II clinical trials (Discontinued) | Discontinued due to short duration of action. nih.govkarger.comersnet.orgatsjournals.org |
| Ensifentrine | Not found | Dual PDE3/4 | Clinical Development (Phase 3) | Trequinsin (B1217036) analogue, inhaled. nih.govopenrespiratorymedicinejournal.comkarger.comdovepress.comresearchgate.net |
| Cilomilast | Not found | Selective PDE4 | Clinical trials (Discontinued) | Faced challenges with dose-limiting adverse effects. openrespiratorymedicinejournal.comatsjournals.orgnih.gov |
| Roflumilast | 65978 | Selective PDE4 | Marketed (Daliresp, Daxas, etc.) | Approved for severe COPD. google.comopenrespiratorymedicinejournal.comersnet.orgnih.gov |
| Rolipram | 60153 | Selective PDE4 | Used in studies | Used as a selective PDE4 inhibitor in research. researchgate.netkarger.comatsjournals.orgatsjournals.org |
| Motapizone | Not found | Selective PDE3 | Used in studies | Used as a selective PDE3 inhibitor in research. atsjournals.org |
| Zaprinast | 5638 | Selective PDE5 | Used in studies | Used as a selective PDE5 inhibitor in research. atsjournals.org |
| ORG-20241 | Not found | Dual PDE3/4 | Preclinical | Inhibited pulmonary leukocyte recruitment. nih.govopenrespiratorymedicinejournal.com |
| RPL554 | Not found | Dual PDE3/4 | Clinical Development (Ensifentrine) | Trequinsin analogue. nih.govopenrespiratorymedicinejournal.comkarger.comresearchgate.net |
| RPL565 | Not found | Dual PDE3/4 | Preclinical | Trequinsin analogue. nih.govopenrespiratorymedicinejournal.com |
| Tanimilast | Not found | Selective PDE4 | Preclinical/Clinical | Showed promising preclinical and clinical results. openrespiratorymedicinejournal.com |
| GSK256066 | Not found | Selective PDE4 | Clinical trials | Highly potent PDE4B selective inhibitor. karger.comopenrespiratorymedicinejournal.com |
| SCH900182 | Not found | Selective PDE4 | Preclinical | Potent PDE4 inhibitor. openrespiratorymedicinejournal.com |
| UK-500,001 | Not found | Selective PDE4 | Clinical trials (Discontinued) | Isotype-nonspecific but selective PDE4 inhibitor. openrespiratorymedicinejournal.com |
| CBS-3595 | 10450926 | Dual p38alpha MAPK/PDE4 | Clinical study (Discontinued) | Discontinued due to dose-limiting adverse events. nih.gov |
Tolafentrine is a chemical compound that has been investigated for its inhibitory effects on phosphodiesterase (PDE) enzymes. It is particularly noted as a dual-selective inhibitor of PDE3 and PDE4 medchemexpress.comersnet.org. This profile places it within the broader category of non-selective PDE inhibitors, although it exhibits selectivity for these two specific isoforms rather than inhibiting all PDE types indiscriminately like compounds such as theophylline (B1681296) nih.govkarger.com.
PDE enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which act as secondary messengers in various cellular signaling pathways nih.gov. By inhibiting PDE activity, compounds like tolafentrine can increase the intracellular concentrations of these cyclic nucleotides, thereby influencing a range of physiological processes openrespiratorymedicinejournal.com.
5.2.3. Non-Selective PDE Inhibitors
Tolafentrine has been explored for its potential therapeutic applications, particularly in the context of pulmonary conditions. Its dual inhibition of PDE3 and PDE4 is relevant because these isoforms are highly expressed in various cell types in the lung, including smooth muscle cells and inflammatory cells ersnet.orgahajournals.org. PDE3 inhibition is primarily associated with bronchodilation through the relaxation of airway smooth muscle, while PDE4 inhibition is linked to anti-inflammatory effects openrespiratorymedicinejournal.com.
Research findings have investigated the effects of tolafentrine in experimental models of pulmonary hypertension. In monocrotaline-induced pulmonary arterial hypertension in rats, inhaled tolafentrine demonstrated the ability to attenuate hemodynamic and gas exchange abnormalities, reduce right ventricular hypertrophy, and normalize pulmonary vascular remodeling changes medchemexpress.comahajournals.org. Studies suggest that tolafentrine may reverse pulmonary vascular remodeling by inhibiting smooth muscle cell migration and influencing matrix regulation pathways nih.gov. It has also been shown to decrease asymmetrical dimethylarginine (ADMA)-induced apoptosis in endothelial cells and elevate nitric oxide/cGMP levels, potentially by modulating dimethylarginine dimethylaminohydrolase 2 (DDAH2) ahajournals.org.
Furthermore, tolafentrine has been studied for its effects in combination with other agents. In experimental pulmonary hypertension models, coadministration of tolafentrine with inhaled iloprost (B1671730), a prostacyclin analog, has been shown to amplify and prolong the pulmonary vasodilatory response atsjournals.orgatsjournals.org. This suggests a potential synergistic effect between PDE3/4 inhibition and prostacyclin signaling, both of which involve cAMP pathways atsjournals.org.
Despite promising preclinical results, particularly in pulmonary hypertension models, the clinical development of tolafentrine has faced challenges. It has been noted that tolafentrine is not orally bioavailable, and clinical development was stopped ersnet.org. In a phase II asthma trial, inhaled tolafentrine did not significantly affect airway responses to histamine challenge and in some patients, it caused a decrease in FEV1, leading to the termination of trials for asthma openrespiratorymedicinejournal.com.
Research has also explored the effects of tolafentrine on inflammatory cells. Studies on human eosinophils indicated that while non-selective PDE inhibitors like theophylline inhibited certain eosinophil functions, selective PDE4 or PDE3/4 inhibitors like tolafentrine required an additional cAMP trigger, such as a β2-adrenoceptor agonist, to be effective nih.gov. Even then, the potency in intact cells did not always correspond directly to the inhibition of PDE4 activity in cell-free systems nih.gov.
Data on the inhibitory concentrations (IC50) of tolafentrine against specific PDE isoforms can provide insight into its potency. While specific detailed data tables for tolafentrine's IC50 across a wide range of PDE isoforms were not extensively available in the search results, its classification as a dual-selective PDE3/4 inhibitor implies significant inhibitory activity against these two types. For comparison, studies on other dual PDE3/4 inhibitors like pumafentrine report IC50 values for PDE4 and PDE3 ersnet.org.
Table 1: Selected Research Findings on Tolafentrine
| Study Model/Context | Key Finding | Reference |
| Monocrotaline-induced pulmonary hypertension (rats) | Attenuated hemodynamic/gas exchange abnormalities, reduced right ventricular hypertrophy, normalized pulmonary vascular remodeling. | medchemexpress.comahajournals.org |
| Experimental pulmonary hypertension (rabbits) | Coadministration with inhaled iloprost amplified and prolonged pulmonary vasodilation. | atsjournals.orgatsjournals.org |
| Human eosinophil function (in vitro) | Inhibited C5a-stimulated responses in the presence of a β2-adrenoceptor agonist, but potency in intact cells varied relative to cell-free PDE4 inhibition. | nih.gov |
| Pulmonary arterial smooth muscle cell migration | Reversed pulmonary vascular remodeling potentially via inhibition of smooth muscle cell migration and matrix regulation. | nih.gov |
| Endothelial cells (in vitro) | Decreased ADMA-induced apoptosis, elevated nitric oxide/cGMP, potentially by inducing DDAH2. Increased DNA synthesis of stimulated HUVECs in a dose-dependent manner. | ahajournals.org |
| Phase II asthma trial (inhaled) | Did not significantly affect histamine-induced bronchoconstriction; caused >10% FEV1 decrease in some patients, leading to trial termination. | openrespiratorymedicinejournal.com |
While tolafentrine demonstrated promising effects in preclinical models related to pulmonary hypertension and inflammation through its PDE3/4 inhibitory activity, challenges related to its oral bioavailability and efficacy in clinical asthma trials have impacted its development trajectory. ersnet.orgopenrespiratorymedicinejournal.com
Q & A
Q. What is the mechanistic basis of Tolafentrine’s dual PDE3/4 inhibition, and how does this influence experimental design for in vitro studies?
Tolafentrine’s dual inhibition of phosphodiesterase 3 (PDE3) and 4 (PDE4) targets cyclic nucleotide signaling pathways, modulating cAMP and cGMP levels. In vitro studies should prioritize enzyme activity assays (e.g., PDE3/4 IC50 profiling) to quantify inhibitory potency across isoforms. For example, Tolafentrine exhibits an IC50 of 0.03 µM for PDE IV activity in human eosinophils, but higher IC50 values (7.6 µM) in chemiluminescence assays, indicating assay-specific variability . Researchers must standardize substrate concentrations, incubation times, and cell types (e.g., pulmonary artery smooth muscle cells vs. eosinophils) to ensure reproducibility.
Q. How do in vitro and in vivo models differ in evaluating Tolafentrine’s anti-remodeling effects in pulmonary hypertension (PH)?
In vitro models (e.g., PASMC migration assays) focus on cellular mechanisms like MMP-2/9 inhibition, while in vivo rodent models (e.g., monocrotaline-induced PH) assess hemodynamic and histological outcomes. Tolafentrine’s reversal of PH in rats correlates with MMP-2/9 downregulation, requiring longitudinal studies with endpoints like right ventricular systolic pressure (RVSP) and arterial wall thickness . Methodologically, combine zymography for MMP activity quantification with immunohistochemistry for tissue remodeling markers.
Advanced Research Questions
Q. How can contradictory efficacy data for Tolafentrine across PDE inhibition assays be resolved?
Discrepancies in IC50 values (e.g., 0.03 µM in PDE IV activity vs. 7.6 µM in chemiluminescence ) arise from assay conditions (e.g., salbutamol co-treatment, cell type specificity). To resolve contradictions:
- Perform dose-response curves under standardized conditions (e.g., ± β-agonists).
- Use isoform-selective PDE inhibitors as controls (e.g., Rolipram for PDE4).
- Apply statistical models (e.g., ANOVA with post hoc tests) to identify confounding variables.
Q. What methodological considerations are critical for studying Tolafentrine’s synergistic effects with prostacyclin analogues (e.g., Iloprost)?
Combined administration of Tolafentrine and Iloprost in PH models requires:
Q. How should researchers address variability in Tolafentrine’s anti-inflammatory vs. anti-remodeling efficacy across species?
Species-specific differences in PDE isoform expression (e.g., rodent vs. human PASMCs) necessitate:
- Cross-species RNA sequencing to map PDE3/4 expression patterns.
- Validation in human ex vivo models (e.g., precision-cut lung slices).
- Meta-analysis of existing datasets to identify conserved pathways (e.g., MMP-TIMP balance ).
Methodological Guidelines for Tolafentrine Research
- Data Collection : Use high-throughput screening (e.g., fluorescence polarization assays) for PDE inhibition profiling. Reference IC50 values from peer-reviewed sources only (e.g., PDE IV activity: 0.03 µM ).
- Contradiction Analysis : Apply triangulation by combining biochemical, cellular, and in vivo data. For example, reconcile Tolafentrine’s weak ECP/EDN inhibition (IC50 >10 µM ) with its strong anti-remodeling effects via MMP downregulation .
- Ethical Reproducibility : Adhere to ARRIVE guidelines for animal studies and provide raw data in supplementary materials (e.g., dose-response curves, statistical code) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
